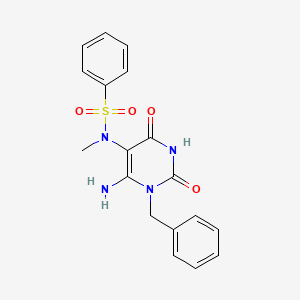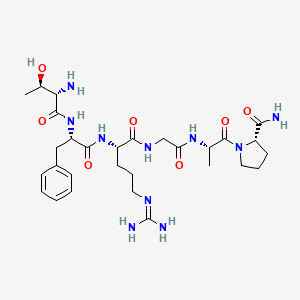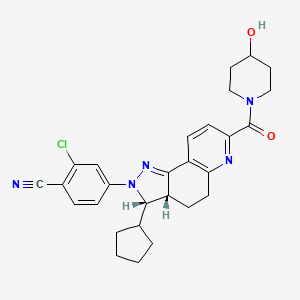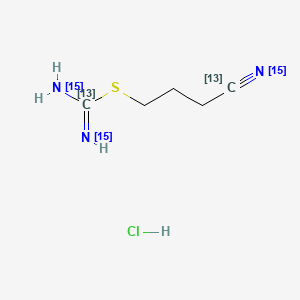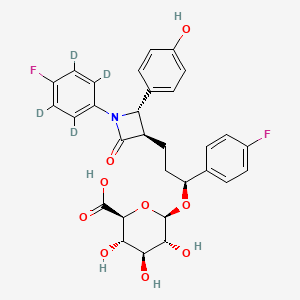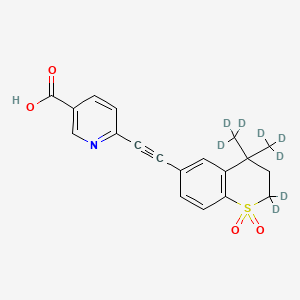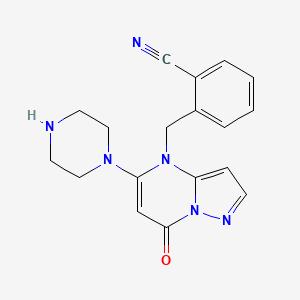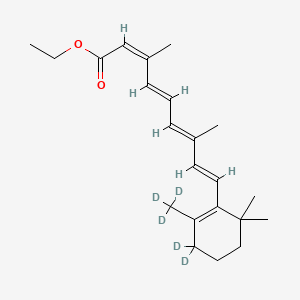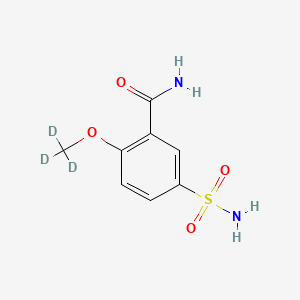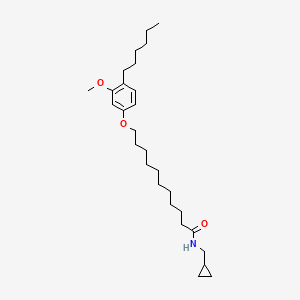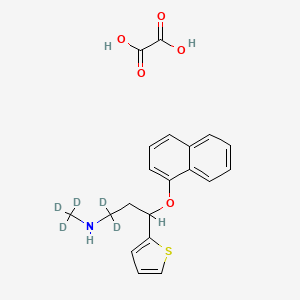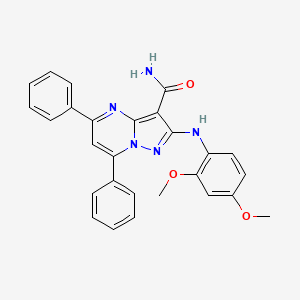
DL-3-Phenylalanine-d1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DL-3-Phenylalanine-d1: is a deuterium-labeled version of DL-3-Phenylalanine, an amino acid derivative. The compound is characterized by the substitution of a hydrogen atom with deuterium, a stable isotope of hydrogen. This modification is often used in scientific research to study metabolic pathways and pharmacokinetics due to the unique properties of deuterium.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DL-3-Phenylalanine-d1 typically involves the incorporation of deuterium into the phenylalanine molecule. One common method is the catalytic hydrogenation of a precursor compound in the presence of deuterium gas. This process can be carried out under various conditions, including:
Catalysts: Palladium on carbon (Pd/C) or platinum oxide (PtO2)
Solvents: Deuterated solvents such as deuterium oxide (D2O) or deuterated methanol (CD3OD)
Temperature and Pressure: Elevated temperatures (50-100°C) and pressures (1-5 atm) to facilitate the incorporation of deuterium.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This typically includes:
Continuous Flow Reactors: To ensure consistent quality and yield.
High-Pressure Reactors: For efficient deuterium incorporation.
Purification Techniques: Such as crystallization and chromatography to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
DL-3-Phenylalanine-d1 can undergo various chemical reactions, including:
Oxidation: Conversion to phenylpyruvic acid using oxidizing agents like potassium permanganate (KMnO4).
Reduction: Reduction to phenylalaninol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Halogenation or nitration of the aromatic ring using reagents like bromine (Br2) or nitric acid (HNO3).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Bromine (Br2) in carbon tetrachloride (CCl4) for bromination; nitric acid (HNO3) for nitration.
Major Products
Oxidation: Phenylpyruvic acid.
Reduction: Phenylalaninol.
Substitution: Bromophenylalanine or nitrophenylalanine, depending on the substituent introduced.
Scientific Research Applications
DL-3-Phenylalanine-d1 is widely used in various scientific research fields:
Chemistry: As a tracer in metabolic studies to understand the pathways and mechanisms of amino acid metabolism.
Biology: In protein synthesis studies to track the incorporation of phenylalanine into proteins.
Medicine: In pharmacokinetic studies to evaluate the absorption, distribution, metabolism, and excretion (ADME) of drugs.
Industry: In the development of deuterated drugs, which may have improved pharmacokinetic properties compared to their non-deuterated counterparts.
Mechanism of Action
The mechanism of action of DL-3-Phenylalanine-d1 involves its incorporation into metabolic pathways where phenylalanine is a substrate. The deuterium atom can influence the rate of enzymatic reactions due to the kinetic isotope effect, which can slow down the reaction rates. This property is useful in studying the detailed mechanisms of enzyme-catalyzed reactions and in the development of drugs with altered metabolic profiles.
Comparison with Similar Compounds
Similar Compounds
L-Phenylalanine: The naturally occurring form of phenylalanine.
D-Phenylalanine: The enantiomer of L-Phenylalanine.
DL-Phenylalanine: A racemic mixture of D- and L-Phenylalanine.
Deuterated Amino Acids: Other amino acids labeled with deuterium, such as deuterated glycine or alanine.
Uniqueness
DL-3-Phenylalanine-d1 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium allows for the tracking of the compound in metabolic studies and can alter the pharmacokinetic properties of drugs, making it a valuable tool in drug development and biochemical research.
Properties
Molecular Formula |
C9H11NO2 |
|---|---|
Molecular Weight |
166.19 g/mol |
IUPAC Name |
2-amino-2-deuterio-3-phenylpropanoic acid |
InChI |
InChI=1S/C9H11NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/i8D |
InChI Key |
COLNVLDHVKWLRT-BNEYPBHNSA-N |
Isomeric SMILES |
[2H]C(CC1=CC=CC=C1)(C(=O)O)N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


